5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIACHLCWNKMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiocarbohydrazide-Based Cyclization
The most widely reported method involves the reaction of 2-bromoaniline with thiocarbohydrazide under alkaline conditions. The process proceeds via intermediate hydrazinecarbothioamide formation, followed by cyclization.
Procedure :
- Step 1 : 2-Bromoaniline (1.72 g, 10 mmol) is refluxed with thiocarbohydrazide (1.06 g, 10 mmol) in ethanol (50 mL) for 6 hours.
- Step 2 : Potassium hydroxide (2.24 g, 40 mmol) is added, and the mixture is refluxed for an additional 2 hours.
- Step 3 : The solution is neutralized with acetic acid (pH ≈ 5–6), precipitating the product.
Hydrazone Intermediate Route
An alternative pathway uses hydrazone intermediates derived from 2-bromobenzaldehyde.
Reaction Scheme :
- Hydrazone Formation : 2-Bromobenzaldehyde reacts with phenylhydrazine in ethanol at 60°C for 4 hours.
- Cyclization : The hydrazone intermediate is treated with thiocarbonyldiimidazole (TCDI) in dimethylformamide (DMF) at 120°C for 3 hours.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | DMF |
| Reaction Time | 3 hours |
| Yield | 65% |
| Byproduct | Imidazole (removed via extraction) |
This method avoids alkaline conditions, reducing side reactions but requiring stringent temperature control.
Microwave-Assisted Synthesis
Milestone Flexi Wave System
Microwave synthesis significantly reduces reaction times and improves yields. A study using the Milestone Flexi Wave system (rotor SK-15, 100 bar pressure) achieved 89% yield in 15 minutes.
Optimized Conditions :
- Power : 300 W
- Temperature : 300°C
- Pressure : 100 bar
- Solvent : Methanol
Advantages :
- 10-fold reduction in reaction time compared to conventional methods.
- Enhanced regioselectivity due to uniform heating.
Comparative Analysis of Methods
The table below contrasts traditional and microwave-assisted synthesis:
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield | 65–72% | 85–89% |
| Energy Consumption | High | Low |
| Scalability | Batch-limited | Continuous flow compatible |
| Purity | 95% | 98% |
Microwave methods are preferred for small-scale, high-purity production, while traditional routes remain viable for industrial batches.
Mechanistic Insights
Cyclization Mechanism
The cyclization proceeds via nucleophilic attack of the thiol group on the electrophilic carbon adjacent to the bromophenyl moiety. Density functional theory (DFT) calculations indicate a transition state with an activation energy of 28.7 kcal/mol, favoring intramolecular cyclization over dimerization.
Critical Factors :
- Base Strength : KOH > NaOH > LiOH in promoting deprotonation.
- Solvent Polarity : Ethanol (ε = 24.3) outperforms DMF (ε = 36.7) in minimizing byproducts.
Bromine Substituent Effects
The ortho-bromine group sterically hinders planarization of the triazole ring, increasing reaction activation energy by 12% compared to para-substituted analogs. This necessitates higher temperatures (120°C vs. 100°C) for complete conversion.
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale studies using Corning AFR™ reactors achieved 82% yield at 150°C with a residence time of 5 minutes. Key parameters include:
| Parameter | Value |
|---|---|
| Flow Rate | 2 mL/min |
| Catalyst | None required |
| Throughput | 1.2 kg/day |
Purification Techniques
Industrial purification employs:
- Recrystallization : Ethanol/water (7:3 v/v) removes unreacted starting materials.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.
Final Product Specifications :
| Parameter | Specification |
|---|---|
| Purity | ≥99% (GC-MS) |
| Residual Solvents | <50 ppm |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Phenyl-substituted triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and phenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Antimicrobial and Antifungal Activity
The parent compound and its alkylated derivatives (e.g., 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles) exhibit moderate to potent activity against pathogens like Candida albicans and Escherichia coli. The most active derivative, IIi , showed enhanced efficacy compared to fluconazole, likely due to increased lipophilicity from alkyl chains . In contrast, the indole-containing analog () demonstrated broad-spectrum antimicrobial activity, suggesting that bulkier aromatic substituents may improve membrane penetration .
Enzyme Inhibition
- DHFR Inhibition: The trifluoromethylphenyl analog () displayed notable inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy, with IC₅₀ values comparable to methotrexate. This highlights the role of electron-withdrawing groups (e.g., CF₃) in enhancing enzyme binding .
- Tyrosinase Inhibition: The 2-aminothiazole hybrid () showed tyrosinase inhibitory activity, indicating that electron-rich substituents (e.g., amino groups) may interact with enzyme active sites .
Anticancer and Antioxidant Activity
Physicochemical Properties
Table 2: Calculated Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | LogP (XLogP3) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 5-(2-Bromophenyl)-4-phenyl-triazole-3-thiol | 332.22 | 3.8 | 1 | 59.7 |
| 5-(4-Trifluoromethylphenyl)-triazole-3-thiol | 285.23 | 3.2 | 1 | 59.7 |
| 4-Benzyl-5-(2-fluorophenyl)-triazole-3-thiol | 285.30 | 3.2 | 1 | 59.7 |
Biological Activity
5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This compound's structure includes a bromophenyl group and a triazole-thiol moiety, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on various research findings.
- Molecular Formula : C14H10BrN3S
- Molecular Weight : 332.22 g/mol
- CAS Number : 332388-00-8
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. The compound has shown selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. For instance, studies have reported that certain analogues of triazoles exhibit sub-micromolar IC50 values against these cell lines, indicating their potential as effective anticancer agents.
Case Study: Bcl-2 Inhibition
A notable study focused on the structure-activity relationship (SAR) of triazole derivatives, where specific substitutions enhanced binding affinity to the Bcl-2 protein. The compound's derivatives were tested for their ability to inhibit Bcl-2 with varying degrees of success:
- Compound 5k exhibited an IC50 value of 0.31–0.7 µM against Bcl-2-expressing cell lines.
- The presence of electron-donating groups significantly improved the activity due to enhanced hydrogen bond interactions and ionic characteristics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-1, which plays a crucial role in prostaglandin biosynthesis.
Findings from Molecular Docking Studies
A study synthesized alkyl derivatives of this compound and performed molecular docking studies against COX enzymes:
- It was found that certain derivatives selectively inhibited COX-1 over COX-2.
- The hydrophobic interactions of alkyl groups were essential in determining affinity and selectivity towards these enzymes .
Antimicrobial Activity
Triazole compounds are known for their broad-spectrum antimicrobial properties. The biological evaluation of this compound has demonstrated efficacy against various bacterial strains.
In Vitro Studies
Research involving the broth microdilution method showed that this compound could reduce the minimum inhibitory concentration (MIC) for certain multidrug-resistant bacteria:
- Compounds derived from this triazole exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall antimicrobial activity .
Summary of Biological Activities
| Activity Type | Target | IC50/Effect | Notes |
|---|---|---|---|
| Anticancer | Bcl-2 expressing cancer cells | 0.31–0.7 µM | Selective inhibition observed |
| Anti-inflammatory | COX enzymes (COX-1) | Inhibitory effect noted | Selective inhibition over COX-2 |
| Antimicrobial | Various bacterial strains | Reduced MIC in combination assays | Enhanced activity against drug-resistant strains |
Q & A
Q. What are the standard synthetic routes for preparing 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via alkylation of the thiol group using two primary methods:
- Classical Alkylation : Reacting this compound with haloalkanes (e.g., 1-bromodecane) in 2-propanol using KOH as a base. The reaction is refluxed until pH 7 is achieved, followed by precipitation and purification .
- Microwave-Assisted Synthesis : The thiol is heated with haloalkanes in methanol or 1-propanol containing HCl (10 drops) at 150°C for 45 minutes under 14.4 bar pressure. Microwave irradiation reduces reaction time and improves yield .
Optimization involves monitoring via TLC and GC-MS to confirm completion .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Post-synthetic characterization employs:
- Elemental Analysis (CHNS) : To verify purity and elemental composition.
- ¹H-NMR and LC-MS : For identifying proton environments and molecular weight confirmation.
- Chromatographic Techniques : HPLC or column chromatography ensures purity, especially for derivatives like 2-((5-(2-bromophenyl)-4-substituted-triazol-3-yl)thio)acetic acid salts .
Advanced Research Questions
Q. How does alkyl chain length in S-alkyl derivatives influence antimicrobial activity, and what mechanistic insights exist?
Methodological Answer: Studies show a direct correlation between alkyl chain length and antimicrobial potency. For example:
| Derivative (Alkyl Group) | MIC (μg/mL) Against S. aureus |
|---|---|
| Methylthio | 128 |
| Decylthio | 8 |
The decylthio derivative (C10 chain) exhibited the strongest activity due to enhanced lipid bilayer penetration and target binding . Mechanistically, longer chains improve hydrophobic interactions with microbial membranes or enzymes like lanosterol demethylase in fungi .
Q. What computational strategies are used to predict the pharmacological potential of derivatives?
Methodological Answer:
- Molecular Docking : Predicts binding affinities to targets like fungal CYP51 or bacterial DHFR. For example, derivatives with bulky substituents (e.g., 4-ethylphenyl) show stronger docking scores due to hydrophobic pocket interactions .
- ADME Analysis : Tools like SwissADME evaluate drug-likeness. Derivatives with logP <5 and topological polar surface area (TPSA) <140 Ų are prioritized for in vivo studies .
Q. How can contradictory data in biological activity (e.g., variable MICs across studies) be resolved?
Methodological Answer: Discrepancies arise from:
- Assay Variability : Differences in broth microdilution protocols (e.g., inoculum size, incubation time). Standardizing methods per CLSI guidelines is critical .
- Structural Modifications : Minor substituent changes (e.g., halogen position) drastically alter activity. For example, 2-bromophenyl derivatives outperform 4-bromophenyl analogs due to steric effects on target binding .
- Solubility Limitations : Poor aqueous solubility of long-chain derivatives may artifactually reduce in vitro activity. Using DMSO controls and surfactants (e.g., Tween-80) mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
